(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Overview
Description
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is a chemical compound with the molecular formula C10H6N2O6 and a molecular weight of 250.16 g/mol It is characterized by the presence of a nitro group, a dioxoisoindoline structure, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid typically involves the reaction of phthalimide derivatives with nitro compounds under specific conditionsThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Formation of nitrogen oxides such as nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Similar structure with a different substitution pattern on the isoindoline ring.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Another derivative with a propanoic acid group.
Uniqueness
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and acetic acid moiety make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c13-8(14)4-11-9(15)6-2-1-5(12(17)18)3-7(6)10(11)16/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUGAIHDSMCVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906064 | |
Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10133-88-7 | |
Record name | 1,3-Dihydro-5-nitro-1,3-dioxo-2H-isoindole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10133-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10133-88-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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